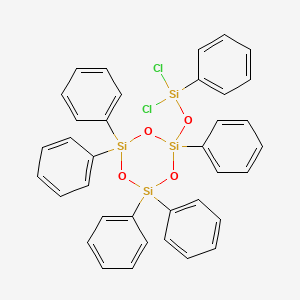![molecular formula C12H26O2Si B14259002 1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol CAS No. 211060-55-8](/img/structure/B14259002.png)
1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol is an organosilicon compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a hex-5-en-2-ol backbone. This compound is notable for its utility in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol typically involves the protection of the hydroxyl group in hex-5-en-2-ol using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at room temperature, yielding the desired silyl ether with high efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are often sourced in bulk, and the reactions are monitored using techniques such as gas chromatography and mass spectrometry to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to yield alcohols or alkanes.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the silyl protecting group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for alcohols in multi-step organic syntheses, allowing for selective reactions on other functional groups.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is involved in the development of drug candidates and the study of metabolic pathways.
Wirkmechanismus
The mechanism by which 1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable silyl ether, preventing unwanted reactions at the hydroxyl site. This protection is reversible, allowing for the selective deprotection and subsequent functionalization of the hydroxyl group under mild conditions .
Vergleich Mit ähnlichen Verbindungen
tert-Butyldimethylsilanol: Similar in structure but lacks the hex-5-en-2-ol backbone.
tert-Butyldimethylsilyl chloride: Used as a reagent for silylation but not as a protected alcohol.
tert-Butyldimethylsilyloxyacetaldehyde: Contains an aldehyde group instead of an alcohol.
Uniqueness: 1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol is unique due to its combination of a silyl protecting group with an unsaturated alcohol backbone, making it particularly useful in complex organic syntheses where selective protection and deprotection are required .
Eigenschaften
CAS-Nummer |
211060-55-8 |
|---|---|
Molekularformel |
C12H26O2Si |
Molekulargewicht |
230.42 g/mol |
IUPAC-Name |
1-[tert-butyl(dimethyl)silyl]oxyhex-5-en-2-ol |
InChI |
InChI=1S/C12H26O2Si/c1-7-8-9-11(13)10-14-15(5,6)12(2,3)4/h7,11,13H,1,8-10H2,2-6H3 |
InChI-Schlüssel |
ISLSWVKVDIFPBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC(CCC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14258928.png)

![1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole](/img/structure/B14258939.png)
![1-[(3-Methylbutan-2-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B14258943.png)

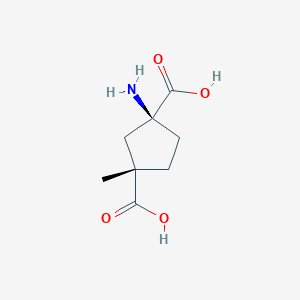
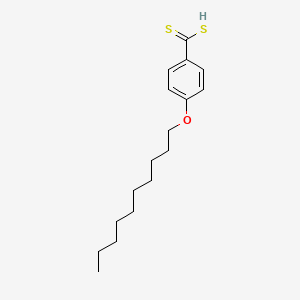
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester](/img/structure/B14258975.png)
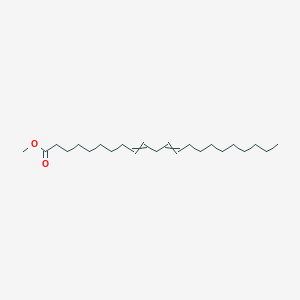
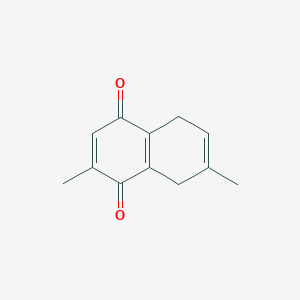
![6-[{(2s)-2-Amino-3-[4-(Benzyloxy)phenyl]propyl}(Hydroxy)amino]-6-Oxohexanoic Acid)](/img/structure/B14259010.png)


